1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant applications in various fields. This compound is characterized by its quinoline carboxylic acid structure, which is modified with fluorine and piperazine groups, making it a unique entity in the realm of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method includes the reaction of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and piperazine sites
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinoline carboxylic acid derivative with similar antibacterial properties.
Norfloxacin: Shares structural similarities but differs in its substitution pattern.
Levofloxacin: A more potent derivative with a broader spectrum of activity
Uniqueness
1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its stability and potency compared to other similar compounds .
Properties
Molecular Formula |
C24H22F2N4O4S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F2N4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-7-9-30(10-8-29)24(35)27-22(32)14-3-5-15(25)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
YMBBRFTWUIAWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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